4-Oxo-4-phenylbutanal

Description

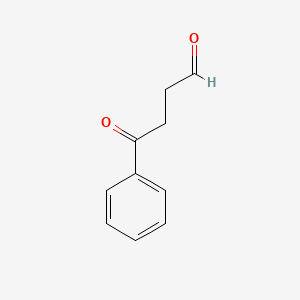

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

4-oxo-4-phenylbutanal |

InChI |

InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |

InChI Key |

HZEAOWBQGRPLJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-oxo-4-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-oxo-4-phenylbutanal, a valuable intermediate in organic synthesis. The document details experimental protocols, presents quantitative data in a comparative format, and includes logical workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a bifunctional molecule containing both a ketone and an aldehyde group. This structural feature makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents. Due to its reactivity, direct, high-yield synthesis of this compound can be challenging. This guide explores the most viable multi-step and direct synthetic strategies, providing detailed procedural information for each.

Core Synthesis Methodologies

The synthesis of this compound is most practically achieved through multi-step pathways that offer good control over the selective transformations required. The most prominent and well-documented of these is a three-step sequence commencing with a Friedel-Crafts acylation, followed by selective reduction and subsequent oxidation. Alternative, more direct routes such as ozonolysis and hydroformylation are also considered.

Method 1: Three-Step Synthesis via Friedel-Crafts Acylation, Selective Reduction, and Oxidation

This is a robust and widely applicable methodology that builds the carbon skeleton first and then sequentially modifies the functional groups to arrive at the target molecule.

Logical Workflow:

Caption: Three-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This reaction forms the backbone of the target molecule, yielding 4-oxo-4-phenylbutanoic acid.

-

Reaction: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.[1][2]

-

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dry benzene (4 equivalents) at 0-5 °C, slowly add succinic anhydride (1 equivalent).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for approximately 30 minutes.[3]

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Remove the excess benzene by steam distillation.

-

The resulting solid, 4-oxo-4-phenylbutanoic acid, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like a water-ethanol mixture.

-

Step 2: Selective Reduction of 4-oxo-4-phenylbutanoic acid

The carboxylic acid group is selectively reduced to a primary alcohol, yielding 4-hydroxy-1-phenylbutan-1-one, without affecting the ketone. This is a critical step requiring a chemoselective reducing agent. Borane complexes are often employed for this purpose.

-

Experimental Protocol:

-

Dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

To this solution, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere.

-

After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of methanol (B129727), followed by water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-1-phenylbutan-1-one.

-

Step 3: Mild Oxidation of 4-hydroxy-1-phenylbutan-1-one

The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Swern oxidation and Dess-Martin periodinane (DMP) oxidation are suitable methods.[4][5]

-

Experimental Protocol (Swern Oxidation): [6][7][8]

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.[6]

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (4 equivalents) in DCM, maintaining the temperature at -78 °C, and stir for one hour.[6]

-

Add a solution of 4-hydroxy-1-phenylbutan-1-one (1 equivalent) in DCM dropwise, keeping the temperature at -78 °C, and stir for two hours.[6]

-

Add triethylamine (B128534) (5 equivalents) and allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

-

Experimental Protocol (Dess-Martin Periodinane Oxidation): [9][10]

-

Dissolve 4-hydroxy-1-phenylbutan-1-one (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.[9]

-

Stir the reaction mixture for 2 to 4 hours, monitoring by TLC.[9]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

| Oxidation Method | Reagents | Typical Yield | Reaction Conditions | Notes |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 85-95% | -78 °C to room temperature | Requires cryogenic temperatures and produces a foul-smelling dimethyl sulfide (B99878) byproduct.[5] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-95% | Room temperature | Milder conditions and simpler workup, but the reagent is expensive and potentially explosive.[4] |

Method 2: Ozonolysis of 1-phenyl-4-penten-1-one

Ozonolysis offers a more direct route by cleaving a carbon-carbon double bond to form two carbonyl groups. This method is contingent on the availability of the appropriate alkene precursor.

Logical Workflow:

Caption: Ozonolysis route to this compound.

-

Reaction: 1-phenyl-4-penten-1-one is treated with ozone followed by a reductive workup to yield this compound and formaldehyde.[11]

-

Experimental Protocol:

-

Dissolve 1-phenyl-4-penten-1-one (1 equivalent) in a suitable solvent such as dichloromethane or methanol and cool the solution to -78 °C.

-

Bubble a stream of ozone through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.

-

For the reductive workup, add dimethyl sulfide (DMS) (1.5-2.0 equivalents) and allow the solution to warm to room temperature.

-

Stir for several hours until the ozonide is completely reduced.

-

Remove the solvent under reduced pressure. The desired product can be separated from the formaldehyde and dimethyl sulfoxide byproduct by extraction and column chromatography.

-

| Parameter | Value |

| Starting Material | 1-phenyl-4-penten-1-one |

| Key Reagents | Ozone, Dimethyl Sulfide |

| Typical Yield | 70-85% |

| Reaction Temperature | -78 °C |

Method 3: Hydroformylation of Phenyl Vinyl Ketone

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. This method could provide a direct route to the target molecule.[12]

Logical Workflow:

Caption: Hydroformylation of phenyl vinyl ketone.

-

Reaction: Phenyl vinyl ketone reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium complex, to produce this compound.[12]

-

Experimental Protocol:

-

In a high-pressure reactor, dissolve phenyl vinyl ketone (1 equivalent) and a rhodium catalyst, such as Rh(CO)₂(acac) with a phosphine (B1218219) ligand, in a suitable solvent like toluene.

-

Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-50 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required duration.

-

After cooling and depressurizing the reactor, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

| Parameter | Value |

| Starting Material | Phenyl Vinyl Ketone |

| Catalyst | Rhodium complex (e.g., Rh(CO)₂(acac)/phosphine ligand) |

| Reagents | CO, H₂ (Syngas) |

| Pressure | 20-50 atm |

| Temperature | 80-100 °C |

| Typical Yield | Moderate to good, regioselectivity can be an issue. |

Conclusion

The synthesis of this compound can be approached through several methodologies. The three-step sequence involving Friedel-Crafts acylation, selective reduction, and mild oxidation is a reliable and well-understood route, offering good overall yields and high purity of the final product. While ozonolysis and hydroformylation present more direct pathways, they are dependent on the availability of specific starting materials and may require more specialized equipment and optimization of reaction conditions to achieve high selectivity and yields. The choice of the most suitable method will depend on the specific requirements of the research or development project, including scale, cost of reagents, and available equipment.

References

- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

4-oxo-4-phenylbutanal chemical and physical properties

A Technical Guide to 4-oxo-4-phenylbutanal

This document provides a comprehensive technical overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes available physicochemical data, spectroscopic information of closely related compounds, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound, also known as 1-phenyl-1,4-butanedione, is a dicarbonyl compound featuring a phenyl group, a ketone, and an aldehyde functional group.[1] Its structure lends it to a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

General Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-oxo-4-phenyl-butyraldehyde, 1-phenyl-1,4-butanedione, 4-phenyl-4-oxobutanal | [1] |

| CAS Number | 56139-59-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC=O | PubChem |

Physicochemical Data

Quantitative physicochemical data is crucial for experimental design, including reaction setup and purification methods.

| Property | Value | Conditions | Source |

| Boiling Point | 131 °C | at 2.8 Torr | [2] |

| Density | 1.134 g/cm³ | at 18 °C | [2] |

| Melting Point | Not available | - | |

| logP (Octanol/Water) | 1.848 | - | [1] |

| Polar Surface Area (PSA) | 34.14 Ų | - | [1] |

| Solubility | Sparingly soluble in water; Soluble in most organic solvents. | Predicted |

Spectroscopic Data

NMR Data for 4-oxo-4-phenylbutanoic acid

The following ¹H and ¹³C NMR data were recorded in CDCl₃.[3]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| ¹H NMR | 7.99 | Doublet | 7.2 | 2H, Phenyl |

| 7.58 | Triplet | 7.6 | 1H, Phenyl | |

| 7.47 | Triplet | 7.6 | 2H, Phenyl | |

| 3.32 | Triplet | 6.6 | 2H, -CO-CH₂- | |

| 2.82 | Triplet | 6.6 | 2H, -CH₂-COOH | |

| ¹³C NMR | 197.9 | - | - | C=O (Ketone) |

| 178.4 | - | - | C=O (Acid) | |

| 136.5 | - | - | Phenyl (Quaternary) | |

| 133.5 | - | - | Phenyl | |

| 128.8 | - | - | Phenyl | |

| 128.2 | - | - | Phenyl | |

| 33.3 | - | - | -CO-CH₂- | |

| 28.1 | - | - | -CH₂-COOH |

Experimental Protocols

Example Synthesis of Precursor: 4-oxo-4-phenylbutanoic acid[3]

This protocol details the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to yield the carboxylic acid precursor.

Principle: The reaction involves the electrophilic substitution of a hydrogen on the benzene ring with an acyl group derived from succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This is followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. A more direct synthesis of the butanoic acid involves a modified procedure. The protocol below is based on the reaction of succinic anhydride with benzene in a suitable solvent system.

Materials:

-

Succinic anhydride

-

Benzene

-

Sulfuryl chloride (SOCl₂)

-

Tetrachloroethane

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Succinic anhydride (1 equivalent) is refluxed in sulfuryl chloride for 3 hours under an inert atmosphere (e.g., argon).

-

Excess sulfuryl chloride is removed under vacuum.

-

The residue is suspended in tetrachloroethane and cooled in an ice-water bath.

-

Benzene (1 equivalent) is added to the cooled suspension.

-

The reaction is carefully poured into a mixture of ice (50 g) and concentrated HCl (5 ml).

-

The solvent is removed under reduced pressure.

-

The remaining aqueous mixture is extracted with diethyl ether (5 x 25 ml).

-

The combined organic layers are washed with water (2 x 25 ml), followed by brine.

-

The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield the product, 4-oxo-4-phenylbutanoic acid, as a yellowish solid.[3]

Note on Conversion to this compound: To obtain the target compound, this compound, the resulting carboxylic acid would need to be selectively reduced. This can be achieved using various methods known in organic chemistry, such as conversion to an acid chloride followed by Rosenmund reduction, or by using modern reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid reduction of the ketone.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on the precursor synthesis protocol.

A proposed two-step synthesis pathway for this compound.

Safety and Handling

Specific toxicology data for this compound is not widely available. However, based on the functional groups present (aldehyde and ketone), it should be handled with standard laboratory precautions.

-

Irritation: Compounds containing aldehyde functional groups can be irritating to the eyes, skin, and respiratory system.[4]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Spectroscopic Analysis of 4-oxo-4-phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols relevant to the characterization of 4-oxo-4-phenylbutanal. Due to the limited availability of public domain spectroscopic data for this compound, this document presents data for the closely related compound, 4-oxo-4-phenylbutanoic acid, as a reference for researchers in the field. This guide also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a visual representation of the general analytical workflow.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for 4-oxo-4-phenylbutanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.99 | d | 2H | Phenyl-H (ortho) | 7.2 |

| 7.58 | t | 1H | Phenyl-H (para) | 7.6 |

| 7.47 | t | 2H | Phenyl-H (meta) | 7.6 |

| 3.32 | t | 2H | -CH₂- | 6.6 |

| 2.82 | t | 2H | -CH₂- | 6.6 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-oxo-4-phenylbutanoic acid

| Chemical Shift (δ) ppm | Assignment |

| 197.9 | C=O (ketone) |

| 178.4 | C=O (acid) |

| 136.5 | Phenyl-C (quaternary) |

| 133.5 | Phenyl-CH (para) |

| 128.8 | Phenyl-CH (meta) |

| 128.2 | Phenyl-CH (ortho) |

| 33.3 | -CH₂- |

| 28.1 | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data for 4-oxo-4-phenylbutanoic acid

| m/z | Ion |

| 179.0702 | [M+H]⁺ |

Ionization Method: ESI

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (0 ppm).

-

Data Acquisition : Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Spectral Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), a high-resolution analyzer is used to determine the exact mass of the ions, which can be used to deduce the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using spectroscopic techniques.

Caption: A diagram illustrating the workflow of spectroscopic data acquisition and interpretation for structural elucidation.

An In-Depth Technical Guide to 4-oxo-4-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-oxo-4-phenylbutanal, a valuable bifunctional molecule in organic synthesis and potential pharmacological research. This document details its chemical identifiers, physical properties, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of structurally related compounds, offering insights into potential signaling pathways of interest.

Core Identifiers and Chemical Properties

This compound is a chemical compound with a phenyl group and a terminal aldehyde, separated by a three-carbon chain containing a ketone. Its chemical structure and properties are summarized below.

| Identifier | Value |

| CAS Number | 56139-59-4 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-oxo-4-phenylbutyraldehyde, 1-phenyl-1,4-butanedione, Benzenebutanal, γ-oxo- |

| PubChem CID | 10877438 |

| SMILES | C1=CC=C(C=C1)C(=O)CCC=O |

| InChI | InChI=1S/C10H10O2/c11-8-3-4-10(12)9-6-2-1-5-7-9/h1-2,5-8H,3-4H2 |

| InChIKey | KMQLIDDEQAJAGJ-UHFFFAOYSA-N |

Physicochemical Data

A summary of the known physical and chemical properties of this compound and its common precursor, 4-oxo-4-phenylbutanoic acid, is provided for reference.

| Property | This compound | 4-oxo-4-phenylbutanoic acid |

| Boiling Point | 131 °C @ 2.8 Torr | 270.41 °C (rough estimate)[1] |

| Density | 1.134 g/cm³ @ 18 °C | 1.1601 g/cm³ (rough estimate)[1] |

| Melting Point | Not available | 114-117 °C[1] |

Experimental Protocols

Synthesis of 4-oxo-4-phenylbutanoic acid

A common and well-documented method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640).[2][3][4][5]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Succinic anhydride

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride. Ensure all glassware is dry and protected from atmospheric moisture with a drying tube.

-

Add anhydrous benzene to the flask.

-

Slowly add a solution of succinic anhydride in benzene to the stirred suspension of aluminum chloride in benzene.

-

After the addition is complete, gently heat the reaction mixture to reflux for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from water or a mixture of water and ethanol.[4]

Caption: Workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Synthesis of this compound

The conversion of 4-oxo-4-phenylbutanoic acid to this compound can be achieved through a controlled reduction of the carboxylic acid to the aldehyde. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an acid chloride or a Weinreb amide, followed by reduction.

Example Protocol (via Acid Chloride):

Materials:

-

4-oxo-4-phenylbutanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

A mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃)

-

Anhydrous diethyl ether or THF

-

Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of the Acid Chloride: In a dry flask under an inert atmosphere, dissolve 4-oxo-4-phenylbutanoic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the reaction mixture gently (e.g., to 40-50 °C) for a few hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Reduction to the Aldehyde: In a separate dry flask under an inert atmosphere, prepare a solution of the mild reducing agent in anhydrous diethyl ether or THF and cool it to a low temperature (e.g., -78 °C). Slowly add a solution of the crude acid chloride in the same anhydrous solvent to the cooled reducing agent solution. Stir the reaction mixture at the low temperature for a specified time.

-

Workup: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., water or dilute HCl) at low temperature. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic extracts with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude aldehyde can be purified by column chromatography on silica (B1680970) gel.

Caption: Synthetic pathway from the carboxylic acid to the aldehyde.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-oxo-4-phenylbutanoic acid:

-

¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 7.2 Hz, 2H, phenyl-H), 7.58 (t, J = 7.6 Hz, 1H, phenyl-H), 7.47 (t, J = 7.6 Hz, 2H, phenyl-H), 3.32 (t, J = 6.6 Hz, 2H, -CH₂-), 2.82 (t, J = 6.6 Hz, 2H, -CH₂-).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1.[6]

This compound Oxime (a derivative):

-

¹H NMR (500 MHz, CDCl₃): δ = 7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H), 3.23 (s, 2H), 2.67 (s, 2H).[7]

-

¹³C NMR (125 MHz, CDCl₃): δ = 198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, 23.9.[7]

Infrared (IR) Spectroscopy

-

A strong, sharp peak around 1725-1705 cm⁻¹ corresponding to the aldehyde C=O stretch.

-

A strong, sharp peak around 1685 cm⁻¹ corresponding to the aryl ketone C=O stretch.

-

Two weak peaks in the region of 2830-2695 cm⁻¹ for the C-H stretch of the aldehyde.

-

Peaks in the 3100-3000 cm⁻¹ region for aromatic C-H stretching.

-

Peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, insights can be drawn from structurally related compounds.

Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential as S1P₁ receptor agonists, which are important in the treatment of autoimmune diseases.[8] Additionally, other derivatives have shown antibacterial activity by inhibiting the menaquinone biosynthesis pathway in bacteria like MRSA.[9]

Furthermore, the structurally similar compound 4-phenylbutyric acid (4-PBA) has been shown to upregulate PPAR-α, which in turn activates the β-catenin signaling pathway.[10] This pathway is crucial in cell proliferation and differentiation and is often dysregulated in cancer. 4-PBA also acts as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.[11]

Based on this, a hypothetical signaling pathway involving a derivative of this compound could be constructed, although this remains speculative without direct experimental evidence for the aldehyde itself.

Caption: Inferred potential signaling pathways for this compound derivatives.

References

- 1. 4-OXO-4-PHENYLBUTANOIC ACID [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity and Stability of 4-oxo-4-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxo-4-phenylbutanal, a γ-ketoaldehyde, is a molecule of significant interest due to its high reactivity and potential implications in various biological processes. This technical guide provides a comprehensive overview of the current understanding of its reactivity and stability. As a member of the γ-ketoaldehyde class, this compound is characterized by its electrophilic nature, readily forming covalent adducts with biological nucleophiles, most notably the lysine (B10760008) residues of proteins. This reactivity is central to its biological effects and presents challenges for its handling and analysis. This document details the intrinsic chemical properties, known reactivity profile, and considerations for its stability. Furthermore, it outlines experimental approaches for its synthesis and analysis, drawing from established methods for similar compounds. The guide also presents a conceptual framework for its interaction with cellular components and the subsequent signaling cascades.

Chemical and Physical Properties

This compound is a dicarbonyl compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . While specific, experimentally determined physical properties like melting and boiling points are not extensively documented in publicly available literature, its structure, possessing both a ketone and an aldehyde functional group, dictates its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem |

| Molecular Weight | 162.19 g/mol | PubChem |

| CAS Number | 56139-59-4 | BLD Pharm[1] |

Reactivity Profile

The reactivity of this compound is dominated by the presence of two electrophilic carbonyl centers. As a γ-ketoaldehyde, it is significantly more reactive than monofunctional aldehydes or ketones.

Adduct Formation with Proteins

The primary reaction of γ-ketoaldehydes, including this compound, is the rapid and covalent modification of proteins, particularly the ε-amino group of lysine residues. This reaction proceeds through the formation of a Schiff base, followed by cyclization and dehydration to form a stable pyrrole (B145914) adduct. These pyrrole adducts can be further oxidized to form lactam and hydroxylactam derivatives. This high reactivity means that free γ-ketoaldehydes are often difficult to detect in biological systems as they are rapidly sequestered through protein adduction. In fact, the rate of adduction of some γ-ketoaldehydes to proteins is orders of magnitude faster than that of other well-known lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE).

Strecker-type Degradation

In the presence of amino acids, 4-oxo-alkenals can initiate Strecker-type degradation, leading to the formation of Strecker aldehydes. For instance, the reaction of 4-oxo-2-alkenals with phenylalanine can produce phenylacetaldehyde.[2] This reaction involves the formation of an imine, followed by decarboxylation and hydrolysis.

Stability and Degradation

Due to its high reactivity, this compound is inherently unstable. Its stability is expected to be influenced by factors such as pH, temperature, and the presence of nucleophiles.

General Considerations

-

pH: The reactivity of the aldehyde group is subject to acid and base catalysis. Under acidic conditions, protonation of the carbonyl oxygen can enhance its electrophilicity. Under basic conditions, the formation of enolates can lead to other reactions.

-

Temperature: As with most chemical reactions, the rate of degradation and adduction reactions of this compound is expected to increase with temperature.

-

Nucleophiles: The presence of nucleophiles, such as amines, thiols, and even water, will decrease the stability of this compound due to adduct formation.

Handling and Storage Recommendations

Given its inherent reactivity, this compound should be handled with care. It is advisable to store the compound under inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize degradation. Solutions should be prepared fresh and used immediately. Contact with moisture and air should be minimized.

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve the ozonolysis of a suitable precursor, such as an appropriately substituted cyclic olefin. Another approach could be the partial oxidation of 4-phenylbutane-1,4-diol.

A general procedure for the synthesis of a related compound, 4-oxo-4-phenylbutanoic acid, involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.[3] Subsequent selective reduction of the carboxylic acid to an aldehyde would yield the target molecule.

Analytical Methods

The quantification of reactive aldehydes like this compound is challenging due to their instability. Derivatization is often employed to form a stable, detectable product.

4.2.1. HPLC-UV with DNPH Derivatization

A common method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is stable and can be readily quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Experimental Workflow for HPLC-UV Analysis:

Caption: General workflow for the analysis of this compound using HPLC-UV with DNPH derivatization.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the analysis of this compound. Derivatization may still be beneficial to improve chromatographic properties and ionization efficiency.

Biological Implications and Signaling Pathways

The high reactivity of γ-ketoaldehydes like this compound underpins their biological effects. The formation of protein adducts can lead to altered protein structure and function, contributing to cellular stress and dysfunction.

Mechanism of Protein Adduct Formation

The formation of γ-ketoaldehyde-protein adducts is a key event in their biological activity. This process can lead to protein cross-linking and aggregation, which has been implicated in the pathology of various diseases.

Caption: Signaling pathway of γ-ketoaldehyde-induced protein modification and cellular stress.

Conclusion

This compound is a highly reactive γ-ketoaldehyde with the potential to significantly impact biological systems through its ability to form covalent adducts with proteins. Its inherent instability necessitates careful handling and specialized analytical techniques for accurate quantification. While specific data for this molecule is limited, understanding its properties within the broader class of γ-ketoaldehydes provides a strong foundation for future research. Further studies are warranted to fully elucidate its specific stability profile, develop robust synthetic and analytical protocols, and explore its precise roles in health and disease. This guide serves as a foundational resource for researchers embarking on the study of this intriguing and challenging molecule.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to Phenylbutanediones: Synthesis, Properties, and Biological Activities

A Literature Review of 1-Phenyl-1,3-butanedione and 1,4-Diphenyl-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The query for "1-phenyl-1,4-butanedione" leads to ambiguity in the existing chemical literature, with search results predominantly pointing towards two closely related and more extensively studied compounds: 1-phenyl-1,3-butanedione and 1,4-diphenyl-1,4-butanedione . This technical guide provides a comprehensive literature review of these two key compounds, summarizing their synthesis, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

1-Phenyl-1,3-butanedione (Benzoylacetone)

1-Phenyl-1,3-butanedione, commonly known as benzoylacetone, is a β-dicarbonyl compound that has garnered significant interest due to its versatile applications in organic synthesis and coordination chemistry.

Physicochemical Properties

1-Phenyl-1,3-butanedione is a yellowish crystalline solid with a characteristic sweet, fruity odor.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents.[1] A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation.[2]

Table 1: Physicochemical Properties of 1-Phenyl-1,3-butanedione

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenylbutane-1,3-dione | [3] |

| Synonyms | Benzoylacetone, Acetylbenzoylmethane | [3] |

| CAS Number | 93-91-4 | [3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Yellowish crystalline flakes or powder | [1] |

| Melting Point | 54-56 °C | |

| Boiling Point | 260-262 °C | [3] |

| Density | 1.09 g/mL at 25 °C | |

| Water Solubility | 0.38 g/L (insoluble) | [3] |

Synthesis

The most common and well-established method for the synthesis of 1-phenyl-1,3-butanedione is the Claisen condensation.[2][4]

This protocol describes the base-catalyzed condensation of ethyl acetate (B1210297) and acetophenone.

Materials:

-

Sodium metal

-

Absolute ethanol (B145695)

-

Ethyl acetate

-

Acetophenone

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated hood.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reactants: Slowly add ethyl acetate to the cooled sodium ethoxide solution, followed by the dropwise addition of acetophenone.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.

-

Workup: After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activities

1-Phenyl-1,3-butanedione and its derivatives, particularly chalcones, have been investigated for a range of biological activities. Chalcones are precursors in flavonoid biosynthesis and are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[5]

Chalcone derivatives have shown promising activity against various bacterial and fungal strains. The antimicrobial effect is often attributed to their interaction with microbial cell membranes.[5]

Table 2: Antimicrobial Activity of Chalcone Derivatives (Related to 1-Phenyl-1,3-butanedione)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Synthetic Flavonoid (ClCl-flav) | Staphylococcus aureus | 0.24 | [6] |

| Synthetic Flavonoid (ClCl-flav) | Escherichia coli | 3.9 | [6] |

| Substituted Chalcones | S. aureus | 31.25 - 125 | [5] |

The dicarbonyl moiety in 1-phenyl-1,3-butanedione makes it a potential candidate for enzyme inhibition, particularly for enzymes with nucleophilic residues in their active sites. The mechanism can be either competitive or non-competitive, depending on the enzyme and the specific interactions.[7][8]

1,4-Diphenyl-1,4-butanedione

1,4-Diphenyl-1,4-butanedione is a symmetrical diketone that serves as a precursor in the synthesis of various heterocyclic compounds and has been explored for its biological properties.

Physicochemical Properties

This compound is a solid at room temperature.

Table 3: Physicochemical Properties of 1,4-Diphenyl-1,4-butanedione

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-diphenylbutane-1,4-dione | |

| Synonyms | 1,2-Dibenzoylethane, Biphenacyl | [9] |

| CAS Number | 495-71-6 | [9] |

| Molecular Formula | C₁₆H₁₄O₂ | [9] |

| Molecular Weight | 238.28 g/mol | [9] |

| Melting Point | 143.5-144 °C | [10] |

| Boiling Point | 260 °C (15 mmHg) | [10] |

Synthesis

The synthesis of 1,4-diphenyl-1,4-butanedione can be achieved through various methods, including the oxidation of corresponding diols or the coupling of appropriate precursors. A common laboratory-scale synthesis involves the Wittig reaction to form a precursor which is then oxidized.

This method involves the synthesis of 1,4-diphenyl-1,3-butadiene via a Wittig reaction, followed by oxidation to the desired dione (B5365651). The protocol for the Wittig reaction to form the diene is well-established.[11][12]

Materials for Wittig Reaction:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Sodium ethoxide

-

Ethanol

Procedure for Wittig Reaction:

-

Prepare a solution of benzyltriphenylphosphonium chloride and cinnamaldehyde in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the mixture.

-

Allow the reaction to proceed at room temperature.

-

The product, 1,4-diphenyl-1,3-butadiene, precipitates and can be collected by filtration.

The subsequent oxidation of the diene to the dione would require an appropriate oxidizing agent, such as ozone followed by a reductive workup, or potassium permanganate (B83412) under controlled conditions.

References

- 1. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action | PLOS One [journals.plos.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,4-Butanedione, 1,4-diphenyl- [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. unwisdom.org [unwisdom.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Commercial Suppliers of 4-oxo-4-phenylbutanal: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of 4-oxo-4-phenylbutanal (CAS No. 56139-59-4), a valuable building block in organic synthesis.

Summary of Commercial Suppliers

A survey of chemical suppliers reveals several sources for this compound. The following table summarizes the available quantitative data from a selection of these vendors. It is important to note that pricing and availability are subject to change, and researchers should confirm the details directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BLD Pharm | BD138672 | >95% | 1g, 5g, 25g | Inquire |

| Chemrio | Not specified | Not specified | Not specified | Inquire |

| Chemsrc | 56139-59-4 | Not specified | Not specified | Inquire |

| LookChem | 56139-59-4 | Not specified | Not specified | Inquire |

Chemical Properties

Key chemical properties of this compound are provided below for reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 56139-59-4 |

| Appearance | Not specified |

| Boiling Point | 131 °C at 2.8 Torr[1] |

| Density | 1.134 g/cm³ at 18 °C[1] |

Experimental Protocols

General Ozonolysis Protocol for a Cyclic Enol Ether:

-

Dissolution: Dissolve the starting cyclic enol ether in a suitable solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Quenching: Purge the solution with an inert gas, such as nitrogen or argon, to remove the excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, to the solution and allow it to slowly warm to room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired γ-keto aldehyde.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif as a γ-keto aldehyde makes it a versatile intermediate for the synthesis of more complex molecules. Derivatives of this compound have been explored for their potential biological activities. For instance, compounds with a similar 4-phenylbutanoic acid backbone have been investigated as sphingosine-1-phosphate (S1P) receptor agonists, which have therapeutic potential in autoimmune diseases.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research chemical involves several key steps to ensure the quality and reliability of the material. The following diagram illustrates a logical workflow for this process.

This guide provides a foundational overview for researchers interested in procuring and utilizing this compound. For specific applications and detailed synthetic procedures, further consultation of chemical literature and patents is recommended.

References

An In-Depth Technical Guide to Structural Analogs and Derivatives of 4-oxo-4-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-oxo-4-phenylbutanal, a versatile scaffold that has given rise to a diverse range of biologically active compounds. This document details their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they modulate, with a focus on applications in anticancer, immunomodulatory, and antibacterial research.

Core Structures and Derivatives

The this compound core has been chemically modified to produce several classes of derivatives with significant therapeutic potential. Key structural analogs explored in this guide include chalcones, S1P1 receptor agonists, and antibacterial agents.

Chalcone (B49325) Derivatives: These compounds, characterized by an open-chain flavonoid structure, have demonstrated significant anticancer properties. By modifying the aromatic rings of the this compound backbone, researchers have synthesized a variety of chalcone derivatives with potent cytotoxic effects against various cancer cell lines.

S1P1 Receptor Agonists: Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[1] These compounds hold promise for the treatment of autoimmune diseases due to their ability to modulate lymphocyte trafficking.[1]

Antibacterial Agents: Methyl 4-oxo-4-phenylbut-2-enoate derivatives have emerged as a novel class of antibacterial agents, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[2] Their mechanism of action involves the inhibition of menaquinone biosynthesis, a crucial metabolic pathway in bacteria.[2]

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified to establish structure-activity relationships. The following tables summarize key quantitative data for anticancer and antibacterial activities.

Table 1: Anticancer Activity of this compound Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 1 | T47D (Breast) | 44.67 | [3] |

| Chalcone Derivative 2 | WiDr (Colon) | >100 | [3] |

| Chalcone Derivative 3 | T47D (Breast) | 72.44 | [3] |

| (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one (13b) | HaCaT (Skin) | 1.95 (EC50) | [4][5] |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | 0.11 | [6] |

| 4-Anilinoquinolinylchalcone (4d) | MDA-MB-231 (Breast) | 0.18 | [6] |

| Chalcone-Sulfonamide (4) | MCF-7 (Breast) | More potent than Tamoxifen | [7] |

| Chalcone 1 | MCF-7 (Breast) | <20 | [8] |

| Chalcone 5 | MCF-7 (Breast) | <20 | [8] |

| Chalcone 23 | MCF-7 (Breast) | <20 | [8] |

| Chalcone 25 | MCF-7 (Breast) | <20 | [8] |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate (1) | S. aureus (drug-sensitive & resistant) | 0.35-0.75 | [2] |

| Polyheterocyclic Compound 6l | MRSA | 3.125-6.25 | [9] |

| Polyheterocyclic Compound 6s | MRSA | 3.125-6.25 | [9] |

| Polyheterocyclic Compound 6t | MRSA | 3.125-6.25 | [9] |

| MC21-B | MRSA (10 clinical isolates) | 1-4 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in this guide.

Synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates

This one-pot, three-component reaction synthesizes benzothiazole (B30560) derivatives of this compound.

Materials:

-

Benzothiazole

-

Alkyl chloroformate (e.g., ethyl chloroformate, methyl chloroformate)

-

1,2-dichloroethane (solvent)

-

Silica (B1680970) gel for column chromatography

-

Petroleum/diethyl ether (eluents)

Procedure:

-

Dissolve benzothiazole in 1,2-dichloroethane.

-

Add the alkyl chloroformate dropwise to the stirred solution.

-

Immediately add benzylideneacetone to the reaction mixture.

-

Continue stirring at room temperature for the time indicated in optimization studies (5-80 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dry the crude mixture onto silica gel.

-

Purify the product by column chromatography on silica gel using a gradient of petroleum/diethyl ether as the eluent.

-

Crystallize the purified product.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound solutions and include vehicle controls.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

S1P1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the S1P1 receptor.

Materials:

-

Cell membranes expressing the S1P1 receptor

-

Radioligand (e.g., [³²P]S1P)

-

Unlabeled competitor compounds

-

Assay buffer

-

96-well glass fiber filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P1 receptor.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound.

-

Incubation: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the competitor concentration and fit the data to determine the IC50, from which the Ki (binding affinity) can be calculated using the Cheng-Prusoff equation.

Bacterial Menaquinone Biosynthesis Inhibition Assay

This assay assesses the ability of compounds to inhibit the menaquinone biosynthesis pathway in bacteria.

Materials:

-

Bacterial cell lysate

-

Substrates for the specific enzyme being assayed (e.g., isochorismate for MenD)

-

Test compounds

-

Reaction buffer

-

Spectrophotometer or HPLC system for product detection

Procedure:

-

Lysate Preparation: Prepare a cell-free lysate from the target bacterial strain.

-

Reaction Mixture: In a reaction vessel, combine the bacterial lysate, the necessary substrates and cofactors for the target enzyme, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture under conditions optimal for the enzyme's activity.

-

Detection: Monitor the consumption of substrate or the formation of the product over time using a suitable detection method (e.g., spectrophotometry for a chromogenic substrate or HPLC for separation and quantification of the product).

-

Data Analysis: Determine the rate of the enzymatic reaction in the presence of different concentrations of the inhibitor to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. This section provides diagrams of these pathways and typical experimental workflows.

Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some chalcone derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating NF-κB signaling.[11][12]

Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.

AP-1 Signaling Pathway: The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a critical role in cell proliferation, differentiation, and apoptosis. Some chalcone derivatives are known to activate the AP-1 signaling pathway.

Caption: The AP-1 signaling pathway and potential activation by this compound derivatives.

Experimental Workflows

Workflow for Anticancer Drug Discovery: This workflow outlines the typical stages involved in the discovery and preclinical evaluation of novel anticancer agents based on the this compound scaffold.

Caption: A typical workflow for the discovery and development of anticancer drugs.

Workflow for Antibacterial Drug Discovery: This workflow illustrates the process for identifying and characterizing new antibacterial agents targeting the menaquinone biosynthesis pathway.

Caption: A workflow for the discovery of antibacterial agents targeting menaquinone biosynthesis.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, immunomodulatory, and antibacterial drugs. The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing detailed protocols and workflows to facilitate further research and development in this promising area of medicinal chemistry. Continued investigation into the structural analogs and derivatives of this compound is warranted to unlock their full therapeutic potential.

References

- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of MC21-B, an antibacterial compound produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis through extrinsic/intrinsic pathways and suppression of ERK/NF‐κB signalling participate in anti‐glioblastoma of imipramine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Approach to Determining the Thermodynamic Properties of γ-oxo-benzenebutanal

To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive guide to the experimental and computational determination of the thermodynamic properties of γ-oxo-benzenebutanal.

Introduction

γ-oxo-benzenebutanal is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity, is crucial for process design, reaction engineering, safety analysis, and understanding its stability and reactivity. To date, a comprehensive, publicly available dataset of these properties is lacking. This technical guide outlines a rigorous, integrated experimental and computational methodology to determine the key thermodynamic parameters of γ-oxo-benzenebutanal. The protocols described herein are based on established, high-accuracy techniques to ensure the generation of reliable and publication-quality data.

Proposed Methodologies

A dual approach combining experimental measurements with high-level computational chemistry is proposed. This strategy allows for cross-validation of results and provides a more complete thermodynamic profile of the target molecule.

Experimental Determination of Thermodynamic Properties

The experimental workflow will focus on three core techniques: oxygen bomb calorimetry to determine the enthalpy of combustion, differential scanning calorimetry (DSC) for heat capacity and phase change enthalpies, and the Knudsen effusion method for vapor pressure measurements.

1.1.1 Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase will be determined from the standard enthalpy of combustion (ΔcH°). This is achieved by combusting a known mass of γ-oxo-benzenebutanal in a high-pressure oxygen environment within a bomb calorimeter.[1]

Experimental Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) will be determined by combusting a certified standard sample, typically benzoic acid, under identical conditions to the main experiment.

-

Sample Preparation: A pellet of γ-oxo-benzenebutanal (approximately 1 gram) of known mass is prepared.[2]

-

Bomb Assembly: The sample pellet is placed in the crucible within the bomb. A fuse wire of known length and material is attached to the ignition circuit, making contact with the sample.[3]

-

Pressurization: The bomb is sealed and purged of atmospheric nitrogen by flushing twice with pure oxygen at 10 atm, before being filled with oxygen to a final pressure of 25-30 atm.[2][3]

-

Combustion: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited. The temperature change of the water is monitored with a high-precision thermometer until a final, stable temperature is reached.

-

Analysis: The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections, such as the Washburn correction for the formation of nitric acid from residual nitrogen and the energy of fuse wire combustion, are applied to obtain the standard internal energy of combustion (ΔcU°).[4] The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of γ-oxo-benzenebutanal is calculated using Hess's Law, from the experimentally determined ΔcH° and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]

1.1.2 Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity (Cp) and the enthalpies of fusion (ΔfusH°) and vaporization (ΔvapH°).[6][7]

Experimental Protocol:

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Heat Capacity Measurement: Three separate scans are performed over the desired temperature range (e.g., from ambient to above the melting point): an empty crucible (baseline), a sapphire standard of known mass (for calibration), and the γ-oxo-benzenebutanal sample of known mass in a hermetically sealed pan.[8] The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.[9]

-

Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min) through its melting point. The enthalpy of fusion is determined by integrating the area of the melting peak on the resulting thermogram.[10]

-

Enthalpy of Vaporization Measurement: If the boiling point is within the instrument's range, the enthalpy of vaporization can be measured similarly, using appropriate sample pans designed for volatile substances.

1.1.3 Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the low vapor pressures of solids and liquids.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[12]

Experimental Protocol:

-

Sample Preparation: A small amount of γ-oxo-benzenebutanal (1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[13]

-

Measurement: The cell is placed inside a high-vacuum chamber on an ultra-sensitive microbalance. The chamber is evacuated to a high vacuum (e.g., 1 x 10⁻⁷ Torr).[13][14]

-

Isothermal Steps: The sample is heated to a series of constant temperatures. At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is measured by the microbalance.[15]

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the sample.[13]

-

Enthalpy Calculation: The enthalpy of sublimation (or vaporization) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[11]

Computational Determination of Thermodynamic Properties

Computational chemistry provides a powerful, complementary approach for determining thermodynamic properties. High-accuracy composite methods, such as Gaussian-4 (G4) theory, are employed to achieve results close to experimental "chemical accuracy" (typically defined as within ~1 kcal/mol or ~4 kJ/mol).[16][17]

Computational Protocol:

-

Conformational Search: An initial conformational search of γ-oxo-benzenebutanal is performed using a computationally less expensive method (e.g., molecular mechanics or a semi-empirical method) to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The lowest-energy conformers are then subjected to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), specifically with the B3LYP hybrid functional and a suitable basis set (e.g., 6-31G(d)).[18][19] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[20]

-

High-Accuracy Energy Calculation: A series of single-point energy calculations are performed on the B3LYP-optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G4 theory).[16][21] G4 theory involves steps that include extrapolation to the basis set limit, corrections for diffuse and polarization functions, and a high-level electron correlation method like Coupled Cluster (CCSD(T)).[21]

-

Thermochemical Analysis: The vibrational frequencies from the DFT calculation are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at a standard temperature (298.15 K) and pressure (1 atm).[22][23]

-

Calculation of Thermodynamic Properties:

-

Standard Enthalpy of Formation (ΔfH°): This is calculated from the G4 total energy using the atomization method. The computed total atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms in their standard states.[24]

-

Standard Molar Entropy (S°): Calculated from the translational, rotational, vibrational, and electronic partition functions derived from the optimized geometry and vibrational frequencies.[22]

-

Heat Capacity (Cv, Cp): Also derived from the partition functions.

-

Standard Gibbs Free Energy of Formation (ΔfG°): Calculated from the standard enthalpy of formation and standard molar entropy using the equation: ΔfG° = ΔfH° - TΔS°.

-

Data Presentation

All quantitative data obtained from the proposed methodologies will be summarized in the following tables for clarity and comparative analysis.

Table 1: Experimentally Determined Thermodynamic Properties of γ-oxo-benzenebutanal

| Property | Method | Value | Units |

| Standard Enthalpy of Combustion (ΔcH°) | Bomb Calorimetry | kJ/mol | |

| Standard Enthalpy of Formation, solid (ΔfH°(s)) | Bomb Calorimetry | kJ/mol | |

| Melting Point (Tm) | DSC | K | |

| Enthalpy of Fusion (ΔfusH°) | DSC | kJ/mol | |

| Boiling Point (Tb) | - | K | |

| Enthalpy of Vaporization (ΔvapH°) | DSC / Knudsen Effusion | kJ/mol | |

| Heat Capacity, solid (Cp(s)) | DSC | Function of T | J/(mol·K) |

| Heat Capacity, liquid (Cp(l)) | DSC | Function of T | J/(mol·K) |

| Vapor Pressure (P) | Knudsen Effusion | Function of T | Pa |

Table 2: Computationally Determined Thermodynamic Properties of γ-oxo-benzenebutanal at 298.15 K

| Property | Method | Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | B3LYP/6-31G(d) | kJ/mol | |

| Total Electronic Energy (E₀) | G4 Theory | Hartree | |

| Standard Enthalpy of Formation, gas (ΔfH°(g)) | G4 Theory | kJ/mol | |

| Standard Molar Entropy (S°) | B3LYP/6-31G(d) | J/(mol·K) | |

| Standard Gibbs Free Energy of Formation (ΔfG°(g)) | G4 Theory | kJ/mol | |

| Constant Volume Heat Capacity (Cv) | B3LYP/6-31G(d) | J/(mol·K) | |

| Constant Pressure Heat Capacity (Cp) | B3LYP/6-31G(d) | J/(mol·K) |

Visualizations

Diagrams illustrating the workflows and logical relationships are provided below.

Caption: Overall workflow for thermodynamic property determination.

Caption: Logical relationships in the computational thermochemistry protocol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. nsuworks.nova.edu [nsuworks.nova.edu]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 7. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. Knudsen cell - Wikipedia [en.wikipedia.org]

- 13. pragolab.cz [pragolab.cz]

- 14. azom.com [azom.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 17. Gaussian-N composite thermochemical methods - NWChem [nwchemgit.github.io]

- 18. quora.com [quora.com]

- 19. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 20. joaquinbarroso.com [joaquinbarroso.com]

- 21. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 22. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 23. gaussian.com [gaussian.com]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for 4-oxo-4-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This table summarizes the known physical and chemical properties of 4-oxo-4-phenylbutanal. Data for some parameters are not available (N/A).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.19 g/mol | PubChem[1] |

| CAS Number | 56139-59-4 | Chemrio[2] |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| Density | Not available | N/A |

| Vapor Pressure | Not available | N/A |

| Flash Point | Not available | N/A |

Hazard Identification and GHS Classification (Inferred)

Due to the lack of a specific Safety Data Sheet for this compound, the following GHS classification is inferred based on the general hazards of aromatic aldehydes and ketones, as well as α,β-unsaturated carbonyl compounds.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Pictograms:

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-